O-{4-[(2-methoxyphenyl)carbamoyl]phenyl} dimethylcarbamothioate
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Overview
Description
1-[(4-{[(dimethylamino)carbothioyl]oxy}benzoyl)amino]-2-methoxybenzene is an organic compound with a complex structure that includes a benzene ring substituted with various functional groups
Preparation Methods
The synthesis of 1-[(4-{[(dimethylamino)carbothioyl]oxy}benzoyl)amino]-2-methoxybenzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 4-aminobenzoic acid with dimethylamine and carbon disulfide to form the corresponding carbothioyl derivative. This intermediate is then reacted with 2-methoxybenzoyl chloride under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
1-[(4-{[(dimethylamino)carbothioyl]oxy}benzoyl)amino]-2-methoxybenzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioyl group to a thiol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like bromine or chlorine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(4-{[(dimethylamino)carbothioyl]oxy}benzoyl)amino]-2-methoxybenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[(4-{[(dimethylamino)carbothioyl]oxy}benzoyl)amino]-2-methoxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or alteration of protein-protein interactions.
Comparison with Similar Compounds
Similar compounds to 1-[(4-{[(dimethylamino)carbothioyl]oxy}benzoyl)amino]-2-methoxybenzene include:
- 4-{[(dimethylamino)carbothioyl]oxy}benzoic acid
- 2-methoxybenzoyl chloride
- N,N-dimethyl-4-aminobenzoyl chloride These compounds share structural similarities but differ in their functional groups and overall reactivity. The uniqueness of 1-[(4-{[(dimethylamino)carbothioyl]oxy}benzoyl)amino]-2-methoxybenzene lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H18N2O3S |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
O-[4-[(2-methoxyphenyl)carbamoyl]phenyl] N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C17H18N2O3S/c1-19(2)17(23)22-13-10-8-12(9-11-13)16(20)18-14-6-4-5-7-15(14)21-3/h4-11H,1-3H3,(H,18,20) |
InChI Key |
LPOHTONPVWYABG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=S)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC |
Origin of Product |
United States |
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